molecular formula C5H9BrN2OSe B12709946 5-Ethyl-2-iminoselenazolidin-4-one hydrobromide CAS No. 90773-76-5

5-Ethyl-2-iminoselenazolidin-4-one hydrobromide

Cat. No.: B12709946
CAS No.: 90773-76-5
M. Wt: 272.01 g/mol
InChI Key: AAUNSJKFDNEFPO-UHFFFAOYSA-N
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Description

5-Ethyl-2-iminoselenazolidin-4-one hydrobromide is a selenium-containing heterocyclic compound Selenium is an essential trace element known for its antioxidant properties and its role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-iminoselenazolidin-4-one hydrobromide typically involves the reaction of ethylamine with selenourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-iminoselenazolidin-4-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenazolidine-2,4-diones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under inert atmosphere conditions.

Major Products Formed

    Oxidation: Selenazolidine-2,4-diones.

    Reduction: 5-Ethyl-2-aminoselenazolidin-4-one.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

5-Ethyl-2-iminoselenazolidin-4-one hydrobromide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-iminoselenazolidin-4-one hydrobromide involves its interaction with various molecular targets and pathways. The compound’s selenium atom plays a crucial role in its biological activity, participating in redox reactions and influencing cellular processes. The imino group can interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iminoselenazolidin-4-ones: These compounds share the same core structure but differ in the substituents attached to the ring.

    Selenazolidine-2,4-diones: These compounds are oxidation products of 2-iminoselenazolidin-4-ones.

    2-Alkylidenehydrazones: These compounds have a similar imino group but differ in the overall structure.

Uniqueness

5-Ethyl-2-iminoselenazolidin-4-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt

Properties

CAS No.

90773-76-5

Molecular Formula

C5H9BrN2OSe

Molecular Weight

272.01 g/mol

IUPAC Name

2-amino-5-ethyl-1,3-selenazol-4-one;hydrobromide

InChI

InChI=1S/C5H8N2OSe.BrH/c1-2-3-4(8)7-5(6)9-3;/h3H,2H2,1H3,(H2,6,7,8);1H

InChI Key

AAUNSJKFDNEFPO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N=C([Se]1)N.Br

Origin of Product

United States

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